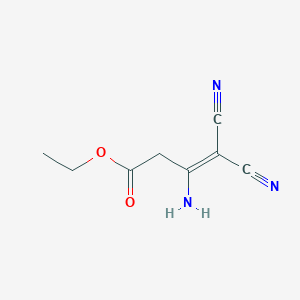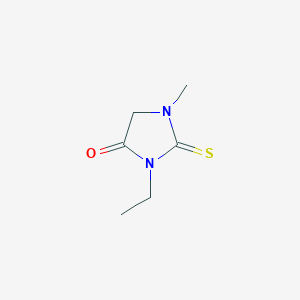![molecular formula C8H7N3O3 B1335783 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 329207-48-9](/img/structure/B1335783.png)
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid, is a derivative of the pyrazolopyrimidine family. This class of compounds is known for its potential biological activities and has been the subject of various synthetic studies to explore its chemical properties and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been explored in several studies. For instance, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involves a multi-step process starting with the introduction of an alkyl group and subsequent transformations leading to the final carboxamide compounds . Another study describes the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which involves the preparation of a hydroxypyrazolo[1,5-a]pyrimidine derivative followed by chlorination and reaction with various nucleophiles to yield the substituted derivatives .
Molecular Structure Analysis
The molecular structure of related pyrazolopyrimidine derivatives has been analyzed using techniques such as X-ray diffraction. For example, the structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester was determined, providing insights into the spatial arrangement of the molecule . Similarly, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in different crystal environments, revealing the hydrogen-bonding interactions and supramolecular architecture .
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyrimidine derivatives has been investigated in various contexts. For instance, the discovery of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as potent and selective CB(2) cannabinoid receptor inverse agonists involved the design and synthesis of these compounds, demonstrating their biological activity . Another study synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial activity, indicating the potential for these compounds to act as antimicrobial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are closely related to their molecular structure and the nature of their substituents. For example, the solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit different structural arrangements and hydrogen-bonding patterns, which can influence their solubility and stability . The antimicrobial activity of certain derivatives also suggests that these compounds may have specific physicochemical properties that enable them to interact with microbial targets .
Applications De Recherche Scientifique
1. Angiotensin II Receptor Antagonism
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid derivatives have been noted for their application in the design of angiotensin II (AII) receptor antagonists. These compounds, particularly the pyrazolo[1,5-a]pyrimidine derivatives, exhibit potent in vitro antagonistic activities against AII receptors. Structural modifications, such as the introduction of a methyl substituent at specific positions, have been crucial for enhancing in vivo activity, indicating their potential use in the development of orally active AII receptor antagonists for treating hypertension (Shiota et al., 1999).
2. Synthesis of Heterocyclic Compounds
Research indicates that 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid derivatives serve as precursors in the synthesis of various heterocyclic compounds. These compounds have been utilized in multistep synthesis pathways to produce a wide array of heterocyclic structures. For instance, these derivatives have been used to create pyrazolo[1,5-a]pyrimidine-3-carboxamides and other related compounds, demonstrating their versatility in synthetic organic chemistry and potential use in the development of therapeutically active compounds (Lombar et al., 2014).
3. Bioactive Compound Synthesis
The derivatives of 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid have been synthesized and studied for their potential biological activities. They have been implicated in the synthesis of compounds with reported antimicrobial, antifungal, and anti-inflammatory properties. This suggests their significant role in the design and development of new therapeutic agents with potential application in treating various infections and inflammatory conditions (Youssef et al., 2011; Tozkoparan et al., 1999).
4. Studies in Molecular Structure and Supramolecular Aggregation
Research involving 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid derivatives has extended into the study of their molecular and supramolecular structures. Investigations into the crystallography and conformational features of these compounds have provided insights into their structural characteristics, interaction patterns, and how these influence their biological activity and potential pharmaceutical applications (Nagarajaiah & Begum, 2014).
Propriétés
IUPAC Name |
7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(8(13)14)3-9-6-2-7(12)10-11(4)6/h2-3H,1H3,(H,10,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSRFSMSJIMCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=O)NN12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391423 |
Source


|
| Record name | ST001086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid | |
CAS RN |
329207-48-9 |
Source


|
| Record name | ST001086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














